Home > Products > Screening Compounds P10472 > cathepsin D inhibitor
cathepsin D inhibitor - 126731-59-7

cathepsin D inhibitor

Catalog Number: EVT-1520583
CAS Number: 126731-59-7
Molecular Formula: C13H8F2N4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cathepsin D is a lysosomal aspartic protease involved in various physiological and pathological processes, including protein degradation, antigen processing, and apoptosis. The inhibition of cathepsin D has gained attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. Cathepsin D inhibitors are compounds designed to block the activity of this enzyme, thereby influencing cellular processes that are regulated by cathepsin D.

Source

Cathepsin D is synthesized in the rough endoplasmic reticulum as a preproenzyme and is subsequently processed in the lysosomes to its active form. It plays a critical role in protein catabolism and is implicated in several diseases, including cancer and non-alcoholic fatty liver disease. Various small-molecule inhibitors have been developed to target cathepsin D, with some derived from natural products like pepstatin A .

Classification

Cathepsin D inhibitors can be classified based on their structural characteristics and mechanisms of action:

  • Peptide-based inhibitors: These mimic the natural substrates of cathepsin D and include derivatives of pepstatin.
  • Small-molecule inhibitors: These are designed to specifically bind to the active site or allosteric sites of cathepsin D.
  • Non-peptide inhibitors: These include compounds that do not resemble peptides but effectively inhibit cathepsin D activity through different mechanisms.
Synthesis Analysis

Methods

The synthesis of cathepsin D inhibitors typically involves the following methods:

  • Solid-phase peptide synthesis: This technique is commonly used for peptide-based inhibitors, allowing for the assembly of amino acids into specific sequences.
  • Chemical modification of natural products: For instance, pepstatin A can be chemically modified to enhance its potency and selectivity against cathepsin D.
  • Structure-activity relationship studies: These studies help identify key functional groups that contribute to the inhibitory activity against cathepsin D.

Technical Details

Recent studies have reported the synthesis of novel inhibitors based on the pepstatin scaffold, incorporating trifluoromethyl groups to enhance binding affinity . Additionally, novel compounds such as CTD-002 have been developed to selectively inhibit extracellular cathepsin D without affecting its intracellular functions .

Molecular Structure Analysis

Structure

The molecular structure of cathepsin D consists of two aspartic acid residues at the active site (Asp33 and Asp231) which are crucial for its enzymatic activity. The enzyme operates optimally at an acidic pH (3.5-5.5) .

Data

The three-dimensional structures of various cathepsin D inhibitors have been elucidated using X-ray crystallography and molecular modeling techniques. These studies reveal how different inhibitors interact with the active site and influence enzyme conformation.

Chemical Reactions Analysis

Reactions

Cathepsin D catalyzes the hydrolysis of peptide bonds in proteins, facilitating their degradation within lysosomes. Inhibition of this enzyme can alter these reactions significantly.

Technical Details

Inhibition mechanisms include competitive inhibition, where the inhibitor competes with substrate binding at the active site, and non-competitive inhibition, where the inhibitor binds to an alternative site on the enzyme . The kinetic parameters such as inhibition constants can be determined using Lineweaver-Burk plots.

Mechanism of Action

Process

The mechanism by which cathepsin D inhibitors exert their effects involves several steps:

  1. Binding: The inhibitor binds to either the active site or an allosteric site on cathepsin D.
  2. Inhibition of activity: This binding prevents substrate access to the active site or alters enzyme conformation.
  3. Altered cellular outcomes: Inhibition leads to reduced protein degradation, affecting processes like apoptosis and inflammation.

Data

Studies indicate that inhibiting cathepsin D enhances apoptotic responses in cancer cells by destabilizing anti-apoptotic proteins such as Bcl-xL . This suggests a complex interplay between cathepsin D activity and cellular survival pathways.

Physical and Chemical Properties Analysis

Physical Properties

Cathepsin D inhibitors vary widely in their physical properties based on their chemical structure. Common characteristics include:

  • Molecular weight: Typically ranges from 300 to 1000 g/mol.
  • Solubility: Many inhibitors are designed for optimal solubility in biological systems.

Chemical Properties

The chemical properties include stability under physiological conditions, pH sensitivity, and reactivity with biological targets. For instance, pepstatins are known for their stability in acidic environments but may undergo hydrolysis at neutral pH .

Applications

Scientific Uses

Cathepsin D inhibitors have several scientific applications:

  • Cancer therapy: They are explored as adjuvants in chemotherapy to enhance drug efficacy by promoting apoptosis in tumor cells .
  • Metabolic disorders: Inhibitors targeting extracellular cathepsin D show promise in treating conditions like non-alcoholic fatty liver disease by reducing inflammation and improving insulin sensitivity .
  • Neurodegenerative diseases: Research indicates potential roles for these inhibitors in modulating proteolytic processes involved in neurodegeneration.
Structural Biology of Cathepsin D

Catalytic Domain Architecture and Active Site Characterization

Cathepsin D (CatD) belongs to the A1 family of aspartic proteases and features a bilobed structure with a deep active site cleft formed at the interface between N-terminal (residues 1-165) and C-terminal (residues 166-412) domains. Each domain contributes one catalytic aspartic acid residue (Asp32 in the N-domain; Asp215 in the C-domain, human numbering) that coordinates a water molecule responsible for nucleophilic attack on peptide bonds. The active site exhibits maximal proteolytic activity at pH 3.5–4.5 due to optimal aspartate dyad protonation states [1] [10]. The catalytic machinery is flanked by a flexible β-hairpin "flap" (residues 70-78) that controls substrate access through pH-dependent conformational changes. Molecular dynamics simulations reveal that acidic pH induces flap closure, creating a shielded catalytic environment, while neutral pH causes flap retraction and active site exposure [6].

Table 1: Key Structural Features of Cathepsin D Catalytic Domain

Structural ElementResidue CompositionFunctional RolepH Sensitivity
Catalytic dyadAsp32, Asp215Nucleophile activationpKa 3.5-4.5
Flap regionGly78-Met79-Ile80 (β-hairpin)Substrate gatingClosed at pH<5, open at pH>6
Specificity pocketsS1: Ile124, Gly126, Ser130; S3: Trp39, Tyr203Substrate bindingModulated by glycosylation
Propeptide binding siteLeu26, Gly11, Tyr61AutoinhibitionNeutral pH stabilization

Substrate Binding Pockets and Allosteric Modulation Sites

Cathepsin D possesses eight substrate binding subsites (S4-S4') that accommodate polypeptide chains. The S1 pocket exhibits strong preference for hydrophobic residues (Phe, Leu, Trp) due to interactions with Ile124, Gly126, and Ser130 [3]. Virtual screening studies identify three distinct allosteric regions: 1) The exosite adjacent to the propeptide binding groove (residues 110-125), 2) The interface between heavy and light chains (residues 200-215), and 3) The glycosylation loop (residues 260-275) [6]. Molecular docking reveals that ZINC00601317 binds S1-S3 subsites with ΔG = -9.8 kcal/mol, forming hydrogen bonds with Gly35 and Val31 while exploiting hydrophobic contacts with Thr34 and Ala13 [3]. pH fundamentally alters subsite architecture: at pH 7, the N-terminal domain undergoes displacement, widening S1' and S2' pockets by 3.2 Å while constricting S3, enabling cleavage of distinct physiological substrates.

Table 2: Experimentally Validated Cathepsin D Inhibitors and Binding Modes

InhibitorBinding Affinity (Ki)Primary Binding SiteKey Interactions
Pepstatin A1.5 nMActive site cleftHydrogen bonds with Asp32/Asp215; hydrophobic contacts with Tyr75, Ile124
ZINC006013178.3 nM (predicted)S1-S3 subsitesHydrophobic: Val31, Thr34; Hydrogen: Gly35, Gly128
ZINC0421497512.1 nM (predicted)S1' and S3'Ionic bond: Asp231; Pi-stacking: Trp221
Propeptide fragment18 nMPropeptide grooveSalt bridges: Glu8; Van der Waals: Leu10, Tyr12

Zymogen Activation Mechanisms and Propeptide Interactions

Procathepsin D (52 kDa) activation involves proteolytic removal of its 44-residue propeptide through a tightly regulated mechanism. The propeptide employs a "double latch" mechanism: 1) The N-terminal segment (Leu6p-Arg15p) binds the propeptide groove with nanomolar affinity (Ki = 18 nM), while 2) The C-terminal anchor (Leu26p-Val38p) occupies the active site cleft [4] [8]. Mutagenesis studies demonstrate that the Ala38pVal polymorphism impairs anchor domain dissociation and is associated with defective activation in neurodegenerative disorders. Contrary to historical models, cellular processing occurs independently of CatD catalytic activity. The D231N catalytic mutant undergoes normal maturation in CatD-deficient fibroblasts, proving that autoactivation is dispensable in vivo [5]. Instead, cysteine proteases (CatB/CatL) mediate propeptide removal, as evidenced by E-64 and CA-074Me inhibitors blocking conversion to the 48 kDa intermediate. This cysteine protease-dependent mechanism resembles prorenin activation more than pepsinogen autoactivation.

Glycosylation Patterns and Post-Translational Modifications

Human CatD contains two conserved N-glycosylation sites at Asn70 (N-domain) and Asn263 (C-domain) that dictate intracellular trafficking and activation kinetics. Site-directed mutagenesis reveals distinct functions:

  • Asn134 (Asn70 in mature protein): Essential for COPII vesicle sorting and lysosomal targeting. Loss of this glycan delays maturation by 3.2-fold and redirects CatD to ER-associated degradation [9].
  • Asn263: Mediates Rab3D-dependent secretion via a mannose-6-phosphate-independent pathway. Extracellular proCatD secretion occurs 2.4-fold faster than lysosomal trafficking, rapidly elevating tumor microenvironment concentrations [9].

Molecular modeling indicates that glycosylation at Asn263 induces long-range conformational changes (≥18 Å) that stabilize the propeptide-enzyme interface. Phosphorylation of mannose residues creates mannose-6-phosphate (M6P) tags recognized by M6P receptors (MPR46 and MPR300), though sphingolipid activator protein prosaposin enables M6P-independent lysosomal targeting [10]. The phosphotransferase recognition region (Lys203) resides 32 Å from Asn70 glycosylation site, with the oligosaccharide chain bridging this distance to enable enzyme phosphorylation [1].

Table 3: Functional Impact of Cathepsin D Glycosylation Modifications

Glycosylation SiteModification TypeTrafficking PathwayFunctional Consequence
Asn134 (Asn70)High-mannose N-glycanMPR-dependent lysosomalEnables catalytic maturation; autophagy regulation
Asn263Complex/hybrid N-glycanRab3D-dependent secretoryProenzyme secretion; cancer cell proliferation
Mannose-6-phosphatePhosphorylated mannoseMPR300-mediated endocytosisLysosomal targeting of extracellular proCatD

Comparative Structural Analysis With Aspartic Protease Family

Among human aspartic proteases, CatD shares 64% sequence identity with CatE but diverges significantly from pepsin (42%) and renin (28%). Key distinguishing features include:

  • Active site volume: CatD (1,158 ų) exceeds renin (892 ų) but is smaller than pepsin (1,420 ų), correlating with substrate specificity breadth [3].
  • Flap dynamics: CatD's β-hairpin flap (Gly78-Ile85) exhibits greater flexibility (RMSF 3.2 Å) than renin's rigid flap, enabling accommodation of aggregated proteins like amyloid-β [6].
  • Unique lysosomal targeting: Unlike non-lysosomal aspartic proteases, CatD contains a phosphotransferase recognition region (residues 199-208) that directs M6P tagging. Crystal structures reveal this region forms a surface-exposed loop with Lys203 as the critical recognition determinant [1].
  • Propeptide interactions: CatD propeptide binds its catalytic core 12-fold tighter than pepsinogen propeptide (Ki 18 nM vs. 220 nM), explaining its stability at neutral pH during lysosomal trafficking [4] [8].

Structural superimposition with rhizopuspepsin-Cathepsin D complexes reveals divergent subsite architectures: CatD S2 pocket is 3.8 Å deeper due to Tyr203 side chain orientation, while S3' is constricted by Phe298, rationalizing its preference for bulky P1 residues over small hydrophobic residues favored by pepsin [1]. These differences provide the structural basis for developing CatD-specific inhibitors that avoid cross-reactivity with digestive aspartic proteases.

Compound Names Mentioned in Article:

  • Pepstatin A
  • ZINC00601317
  • ZINC04214975
  • ZINCC12500925
  • E-64
  • CA-074Met
  • CLICK148
  • Antipain, Dihydrochloride
  • Propeptide-derived inhibitors

Properties

CAS Number

126731-59-7

Product Name

cathepsin D inhibitor

Molecular Formula

C13H8F2N4O3

Synonyms

cathepsin D inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.